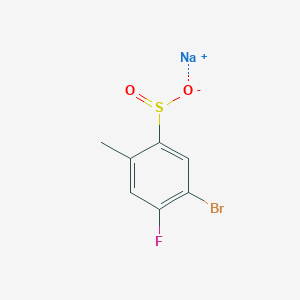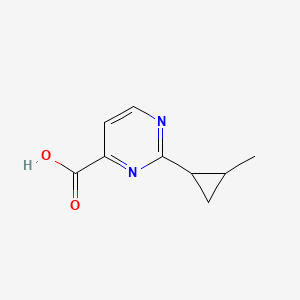![molecular formula C11H12FN B13201054 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorophenyl group attached to a bicyclic azabicyclohexane core, which contributes to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the need for special equipment and glassware. it provides an efficient route to access the desired bicyclic structure. The reaction conditions often involve the use of solvents like acetone and photoinitiators to facilitate the cycloaddition process .
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The bicyclic core can participate in further cycloaddition reactions to form more complex structures.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique bicyclic structure makes it a valuable component in the design of new materials with specific properties, such as increased rigidity and stability.
Biological Studies: The compound is used in studies exploring the interactions between small molecules and biological targets, aiding in the understanding of molecular mechanisms.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the bicyclic core provides structural rigidity, which can influence the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a phenyl isostere, this compound shares some structural similarities but differs in its chemical properties and applications.
Bicyclo[2.2.1]heptane: Another bicyclic structure, often used in the synthesis of complex organic molecules.
Bicyclo[2.2.2]octane: This compound is used in various chemical reactions and has unique properties due to its larger ring size.
These comparisons highlight the uniqueness of 1-(4-Fluorophenyl)-2-azabicyclo[21
Propriétés
Formule moléculaire |
C11H12FN |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2 |
Clé InChI |
OCFWEUIDLOAGEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(NC2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)


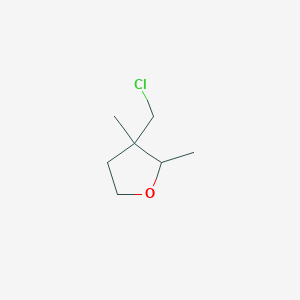

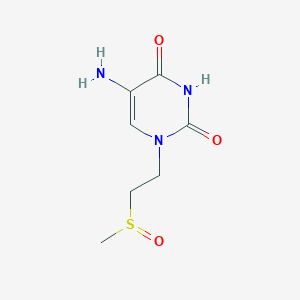
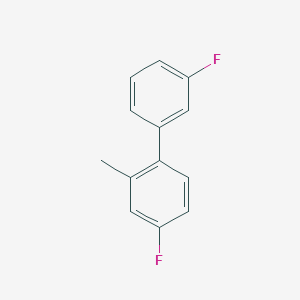
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)

